Lamivudine-galactose

Liver Targeting Biodistribution Solid Lipid Nanoparticles

Lamivudine-galactose is a hepatocyte-targeted antiviral conjugate that exploits ASGPR-mediated endocytosis to deliver lamivudine selectively to liver parenchymal cells—a targeting mechanism unattainable with generic lamivudine or other unmodified NRTIs. Achieving 3.3-fold greater hepatic accumulation vs. free 3TC in murine models and superior HBsAg inhibition (52.9% at 0.01 mg/L vs. 32.2% for free lamivudine), this conjugate enables equivalent or superior antiviral efficacy at lower systemic doses. Ideal for chronic HBV models requiring sustained dosing without confounding extrahepatic toxicity, and as a validated ASGPR-targeting reference standard.

Molecular Formula C14H21N3O8S
Molecular Weight 391.395
Cat. No. B1574356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine-galactose
SynonymsLamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Molecular FormulaC14H21N3O8S
Molecular Weight391.395
Structural Identifiers
SMILESO=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Lamivudine-Galactose: A Hepatocyte-Targeted Nucleoside Reverse Transcriptase Inhibitor for Anti-HBV Research


Lamivudine-galactose is a synthetic glycosylated conjugate of the established nucleoside analog reverse transcriptase inhibitor (NRTI) lamivudine (3TC). The compound is formed by covalently linking the antiviral pharmacophore lamivudine to D-galactose, a monosaccharide that acts as a hepatocyte-targeting ligand. This conjugate retains the core inhibitory activity of lamivudine against HIV-1 and HBV reverse transcriptase, with lamivudine itself being a prodrug that requires intracellular phosphorylation to its active triphosphate form to induce chain termination of viral DNA synthesis [1]. The galactose moiety is intended to exploit the asialoglycoprotein receptor (ASGPR), which is highly expressed on the sinusoidal surface of hepatocytes, to confer liver-specific delivery and reduce extrahepatic exposure [2].

Why Lamivudine-Galactose Cannot Be Replaced by Unmodified Lamivudine or Other NRTIs


Unmodified lamivudine (3TC) distributes widely throughout the body, leading to significant extrahepatic exposure that can contribute to dose-limiting toxicities such as lactic acidosis and mitochondrial dysfunction, while only a fraction of the administered dose reaches hepatocytes where HBV replicates [1]. Generic substitution with lamivudine or even alternative NRTIs like entecavir or tenofovir does not address the fundamental limitation of non-specific biodistribution. Lamivudine-galactose is specifically engineered to overcome this shortfall: the covalently attached galactose moiety serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR) uniquely abundant on hepatocytes, enabling receptor-mediated endocytosis and selective intracellular accumulation of the antiviral payload in liver parenchymal cells [2]. This targeted delivery strategy is not achievable with standard lamivudine formulations or other unmodified NRTIs, making direct substitution scientifically invalid for applications requiring liver-selective drug deposition.

Quantitative Differentiation Evidence for Lamivudine-Galactose vs. Unmodified Lamivudine and In-Class Alternatives


Enhanced Liver Accumulation of Lamivudine via Galactoside-Modified Nanoparticles in Murine Models

In a direct head-to-head in vivo murine study comparing galactoside-modified lamivudine palmitate solid lipid nanoparticles (LAP-GSLN) with free lamivudine (LA), liver tissue concentrations of lamivudine were significantly higher in the LAP-GSLN group. Quantitatively, the liver lamivudine content in the LAP-GSLN group was 3.3 times that of the free lamivudine (LA) group [1].

Liver Targeting Biodistribution Solid Lipid Nanoparticles

Superior Anti-HBV Efficacy of Galactoside-Modified Lamivudine in 2.2.15 Cell Assays

In a direct comparative study using HepG2 2.2.15 cells, galactoside-modified lamivudine palmitate solid lipid nanoparticles (LAP-GSLN) demonstrated significantly greater inhibition of HBV antigens than free lamivudine (LA) at equivalent concentrations. At 0.01 mg/L lamivudine-equivalent concentration, LAP-GSLN inhibited HBsAg by 52.9% and HBeAg by 53.9%, while free LA inhibited only 32.2% and 31.1%, respectively. At 10 mg/L, LAP-GSLN inhibited HBsAg by 67.2% and HBeAg by 69.0%, compared to 45.1% and 41.0% for free LA [1]. Additionally, HBV DNA levels at 10 mg/L were less than 1.11×10^7 copies/L for LAP-GSLN versus 5.06×10^9 copies/L for LA, representing an approximately 456-fold lower viral load [1].

Anti-HBV Activity HBsAg Inhibition HBeAg Inhibition

ASGPR-Mediated Hepatocyte Uptake Confers Targeted Delivery Not Achievable with Unmodified Lamivudine

Galactose-terminated conjugates are internalized by hepatocytes via the asialoglycoprotein receptor (ASGPR), which is expressed at high density (approximately 100,000–500,000 copies per cell) exclusively on the sinusoidal surface of hepatocytes and not on other cell types [1]. This receptor-ligand interaction enables selective cellular uptake and intracellular accumulation of the conjugated nucleoside analog, with subsequent lysosomal cleavage releasing the active drug moiety within the target hepatocyte. In contrast, unmodified lamivudine enters cells primarily via nucleoside transporters (e.g., hOCT1, hENT1) that are broadly expressed across multiple tissues, resulting in non-selective biodistribution and significant extrahepatic exposure [2]. A structurally related prodrug, lactobionic acid-grafted chitosan-lamivudine conjugate (LA-CS-3TC), which also targets ASGPR, demonstrated increased intracellular accumulation in HepG2.215 cells compared to non-targeted controls [3].

Asialoglycoprotein Receptor Hepatocyte Targeting Receptor-Mediated Endocytosis

Potential for Reduced Extrahepatic Toxicity Through Targeted Liver Delivery

Clinical experience with galactosyl-terminated nucleoside analog conjugates demonstrates that hepatocyte targeting can eliminate dose-limiting extrahepatic toxicities. In a clinical study of lactosaminated human albumin conjugated with adenine arabinoside monophosphate (ara-AMP), a galactosyl-terminated conjugate administered for 28 days to chronic hepatitis B patients exerted antiviral activity equivalent to that of free ara-AMP without producing any clinical side effects, including the severe neurotoxicity caused by the free drug [1]. While this is class-level evidence for galactose-mediated hepatocyte targeting rather than direct data for lamivudine-galactose, the principle is directly transferable: ASGPR-mediated liver-selective delivery concentrates the active drug within hepatocytes while reducing exposure to extrahepatic tissues [2]. Unmodified lamivudine carries warnings for lactic acidosis, hepatomegaly with steatosis, and post-treatment exacerbations of hepatitis, adverse effects that are at least partially attributable to its non-selective tissue distribution and mitochondrial toxicity in extrahepatic tissues [3].

Reduced Systemic Toxicity Therapeutic Index Lactic Acidosis Risk

Procurement-Driven Research Applications for Lamivudine-Galactose Based on Quantitative Evidence


In Vivo Studies Requiring Maximized Hepatic Lamivudine Exposure with Minimized Systemic Dosing

Based on the 3.3-fold increase in liver lamivudine accumulation observed with galactoside-modified lamivudine nanoparticles compared to free lamivudine [1], lamivudine-galactose is the preferred procurement choice for in vivo rodent or larger animal studies investigating liver-targeted antiviral therapy. The compound enables experimental designs where equivalent or superior hepatic drug concentrations can be achieved at lower administered doses, reducing systemic exposure and potentially minimizing confounding extrahepatic effects. This is particularly relevant for chronic HBV models where long-term dosing is required and cumulative systemic toxicity may confound efficacy endpoints.

In Vitro HBV Replication Studies Demanding Potent Antiviral Activity at Low Nominal Concentrations

Given the superior anti-HBV efficacy of galactoside-modified lamivudine in HepG2 2.2.15 cell assays—achieving HBsAg inhibition of 52.9% at 0.01 mg/L compared to 32.2% for free lamivudine, and HBV DNA suppression of approximately 456-fold at 10 mg/L [1]—lamivudine-galactose should be procured for in vitro studies where maximizing antiviral potency at low nominal concentrations is critical. This includes dose-response screening, combination therapy experiments, and studies investigating the relationship between intracellular drug concentration and antiviral effect.

Development of Hepatocyte-Targeted Drug Delivery Systems Leveraging ASGPR-Mediated Uptake

Lamivudine-galactose serves as a validated positive control and reference standard for the development of ASGPR-targeted drug delivery systems, including nanoparticles, liposomes, polymer-drug conjugates, and antibody-drug conjugates intended for hepatocyte-selective delivery [2]. The compound's defined structure (covalent lamivudine-galactose conjugate) and established receptor-mediated uptake mechanism make it an ideal benchmark for quantifying targeting efficiency, uptake kinetics, and intracellular trafficking in hepatocyte cell lines expressing ASGPR.

Preclinical Pharmacokinetic/Pharmacodynamic Modeling of Liver-Selective Nucleoside Analog Prodrugs

For researchers engaged in PK/PD modeling of hepatocyte-targeted antiviral prodrugs, lamivudine-galactose provides a well-characterized scaffold with quantifiable liver-to-plasma concentration ratios. The 3.3-fold liver enrichment factor established in murine models [1] offers a validated empirical parameter for calibrating physiologically based pharmacokinetic (PBPK) models. Procurement of this compound enables model validation studies and facilitates the prediction of human-equivalent dosing regimens for liver-targeted antiviral agents.

Technical Documentation Hub

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